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molecular formula C13H23NO2 B1670168 Decyl cyanoacetate CAS No. 17686-43-0

Decyl cyanoacetate

Cat. No. B1670168
M. Wt: 225.33 g/mol
InChI Key: FEPOSCQQECTWHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06271410B1

Procedure details

Cyanoacetic acid (85.5 g; 1.0 mol), decyl alcohol (206 g; 1.30 mol) and methanesulfonic acid (0.47 g; 0.005 mol) were introduced into a 500 ml flask under a nitrogen atmosphere. The mixture was warmed slowly to a maximum temperature of 130° C., while gradually reducing the pressure to about 10 mm of Hg. Water was continuously removed from the distillates (bp 60-65° C./50 mm of Hg) and the organic layer of decyl alcohol was returned to the flask until the reaction was complete. After distilling off the unreacted decyl alcohol, the decyl cyanoacetate (bp 143° C./1 mm of Hg) was isolated as a clear liquid. The yield was 219 g (97% of theoretical) with a purity of >99% (GC assay).
Quantity
85.5 g
Type
reactant
Reaction Step One
Quantity
206 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([OH:6])=[O:5])#[N:2].[CH2:7](O)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].CS(O)(=O)=O>>[C:1]([CH2:3][C:4]([O:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])=[O:5])#[N:2]

Inputs

Step One
Name
Quantity
85.5 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
206 g
Type
reactant
Smiles
C(CCCCCCCCC)O
Name
Quantity
0.47 g
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Water was continuously removed from the distillates (bp 60-65° C./50 mm of Hg)
DISTILLATION
Type
DISTILLATION
Details
After distilling off the unreacted decyl alcohol

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC(=O)OCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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